molecular formula C10H11BrO B15320856 1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol

1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol

Cat. No.: B15320856
M. Wt: 227.10 g/mol
InChI Key: SUBOFENRIUUIBX-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11BrO It is a cyclopropane derivative, characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclopropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol typically involves the cyclopropanation of an aldehyde or ketone precursor. One common method includes the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a methylphenylcyclopropanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 1-(3-Bromo-2-methylphenyl)cyclopropanone.

    Reduction: Formation of 1-(2-Methylphenyl)cyclopropan-1-ol.

    Substitution: Formation of 1-(3-Amino-2-methylphenyl)cyclopropan-1-ol or 1-(3-Mercapto-2-methylphenyl)cyclopropan-1-ol.

Scientific Research Applications

1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-3-methylphenyl)cyclopropan-1-ol
  • 1-(3-Chloro-2-methylphenyl)cyclopropan-1-ol
  • 1-(3-Bromo-2-ethylphenyl)cyclopropan-1-ol

Uniqueness

1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropane ring also imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(3-bromo-2-methylphenyl)cyclopropan-1-ol

InChI

InChI=1S/C10H11BrO/c1-7-8(10(12)5-6-10)3-2-4-9(7)11/h2-4,12H,5-6H2,1H3

InChI Key

SUBOFENRIUUIBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2(CC2)O

Origin of Product

United States

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